4-(4-iodophenoxy)-3-nitrobenzonitrile
Description
4-(4-Iodophenoxy)-3-nitrobenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a nitro group at the 3-position and a 4-iodophenoxy group at the 4-position. Challenges in synthesizing iodinated analogs are highlighted in , where a related compound, 2-(4-((4-iodophenoxy)methyl)phenoxy) ethanol, required alternative methods due to intermediate instability .
Properties
IUPAC Name |
4-(4-iodophenoxy)-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7IN2O3/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOYTYSKQVOZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodophenoxy)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the iodination of phenol to obtain 4-iodophenol. The final step involves the etherification of 4-iodophenol with 3-nitrobenzonitrile under basic conditions to form the desired compound.
Reaction Conditions:
Nitration: Benzonitrile is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Iodination: Phenol is reacted with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium.
Etherification: The iodophenol and nitrobenzonitrile are reacted in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4-(4-iodophenoxy)-3-nitrobenzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and iodination steps, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-iodophenoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of various substituted phenoxy derivatives.
Reduction: Formation of 4-(4-iodophenoxy)-3-aminobenzonitrile.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-(4-iodophenoxy)-3-nitrobenzonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 4-(4-iodophenoxy)-3-nitrobenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Nitrobenzonitrile Derivatives with Amino Substituents
- 4-(Ethylamino)-3-nitrobenzonitrile (CAS 90349-18-1): Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.2 g/mol Key Properties: Used as a synthetic intermediate; 96% purity available commercially. The ethylamino group enhances solubility in polar solvents compared to the iodophenoxy derivative .
- 4-(Isopentylamino)-3-nitrobenzonitrile (PANB): Application: Demonstrated superior corrosion inhibition efficiency (94.8% at 303 K) for mild steel in acidic environments, attributed to the electron-donating isopentylamino group facilitating adsorption on metal surfaces .
- 4-(Cyclopentylamino)-3-nitrobenzonitrile (CAS 320405-99-0): Molecular Weight: 231.25 g/mol Structural Insight: The bulky cyclopentylamino group may reduce reactivity in electrophilic substitutions compared to the iodophenoxy analog .
Halogenated Nitrobenzonitriles
- 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile (CAS 694507-23-8): Structural Features: Combines iodine, chlorine, and ethoxy groups.
Conjugated and Extended Systems
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-nitrobenzonitrile (CAS 7570-35-6): Key Feature: An ethenyl linker creates extended conjugation, shifting absorption spectra to longer wavelengths. This property is critical for optoelectronic applications, unlike the non-conjugated iodophenoxy derivative .
- 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile: Application: Demonstrates the utility of benzonitrile scaffolds in heterocyclic synthesis, though the nitro group’s absence limits direct comparison .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
